![molecular formula C9H5NS B1266706 Benzo[b]thiophene-2-carbonitrile CAS No. 55219-11-9](/img/structure/B1266706.png)

Benzo[b]thiophene-2-carbonitrile

Übersicht

Beschreibung

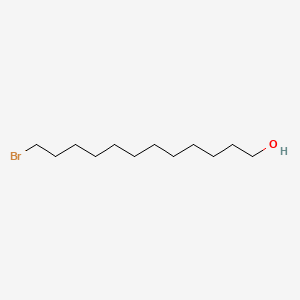

Benzo[b]thiophene-2-carbonitrile (BTCN) is an organic compound with a molecular formula of C7H4N2S. It is a heterocyclic aromatic compound with a unique chemical structure consisting of a five-membered ring with a sulfur atom and a nitrile group. BTCN has been studied extensively in the scientific literature, and has been found to have a variety of applications in the fields of organic synthesis, drug discovery, and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Benzo[b]thiophene-2-carbonitrile serves as a key intermediate in the synthesis of various novel compounds. For example, a study describes the synthesis of Schiff bases containing thiophene-3-carbonitrile, which are characterized by spectroscopic methods and tested for antibacterial activities. These compounds demonstrate significant effectiveness against both Gram-positive and Gram-negative bacteria (Khan et al., 2013).

Pharmaceutical Applications

Benzo[b]thiophene derivatives synthesized from this compound have been explored for various pharmacological applications. A notable study discusses the synthesis of thiophene derivatives showing antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential as therapeutic agents (Amr et al., 2010).

Photophysical and Electrochemical Applications

This compound derivatives have been utilized in the development of fluorescent amino acid derivatives and electrochromic materials. A study demonstrates the synthesis of fluorescent benzo[b]thiophene derivatives, analyzing their excited-state relaxation pathway and potential applications in biochemical fields (Venanzi et al., 2005). Another study focuses on the electrochemical properties of this compound derivatives, pertinent to applications in electronic devices (Abaci et al., 2016).

Catalysis and Green Chemistry

In green chemistry, this compound is involved in catalytic processes. A study outlines an iron-catalyzed, microwave-promoted synthesis method, emphasizing environmentally benign procedures and the efficient synthesis of benzo[b]thiophene derivatives (Balwe et al., 2016).

Organic Semiconductor Research

Benzo[b]thiophene derivatives, including those derived from this compound, are significant in organic semiconductor research. Various derivatives have been employed as organic photoelectric materials, contributing to advancements in electronic and optoelectronic technologies (Duc, 2020).

Wirkmechanismus

Target of Action

Benzo[b]thiophene-2-carbonitrile primarily targets the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system and is produced mainly in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

Upon activation by its agonists, including this compound, STING triggers the IRF and NF-κB pathways . The compound forms two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction with the CDN-binding domain of the STING protein . This interaction leads to a conformational change in the STING protein, activating it .

Pharmacokinetics

This compound exhibits high gastrointestinal absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 1.99 (iLOGP), 2.99 (XLOGP3), 2.77 (WLOGP), 1.81 (MLOGP), and 3.63 (SILICOS-IT), with a consensus Log Po/w of 2.64 .

Safety and Hazards

Benzo[b]thiophene-2-carbonitrile is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, suggesting measures such as washing hands and skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if you feel unwell or if eye irritation persists .

Zukünftige Richtungen

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future directions of Benzo[b]thiophene-2-carbonitrile could involve further exploration of its potential applications in these areas.

Biochemische Analyse

Biochemical Properties

Benzo[b]thiophene-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body. The compound’s ability to inhibit these enzymes suggests its potential use in modulating metabolic pathways and drug interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to altered gene expression related to metabolic processes . Additionally, the compound’s effects on cell signaling pathways can impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cellular functions. The compound’s ability to modulate enzyme activity highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular functions over time, indicating the need for careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions. The compound’s role in modulating metabolic pathways underscores its potential as a tool for studying biochemical processes and developing therapeutic agents.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of the compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The ability to target specific subcellular locations can enhance the compound’s therapeutic efficacy and reduce potential side effects.

Eigenschaften

IUPAC Name |

1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYHXESNWFYTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073555 | |

| Record name | Benzo[b]thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55219-11-9 | |

| Record name | Benzo(b)thiophene-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055219119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo(b)thiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

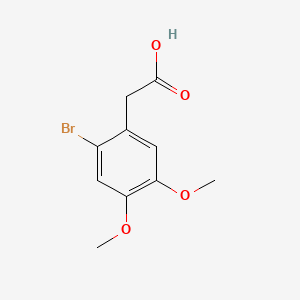

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)